(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine
Description
(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine is a secondary amine featuring a sec-butyl (butan-2-yl) group and a 2-(4-methoxyphenyl)ethyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-11(2)14-10-9-12-5-7-13(15-3)8-6-12/h5-8,11,14H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFKOMHDGAQBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine is an organic compound that belongs to the class of amines. Its unique structure, characterized by a butan-2-yl group and a 4-methoxyphenyl substituent, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The structural features include:
- Butan-2-yl group : This aliphatic chain may influence the compound's lipophilicity and permeability.
- 4-Methoxyphenyl moiety : The methoxy group can enhance the compound's interaction with biological targets due to its electron-donating properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that the compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and anxiety disorders .
Pharmacological Profile
Recent studies have highlighted several pharmacological effects associated with this compound:
- Antidepressant Activity : In animal models, this compound has shown potential antidepressant effects, likely through serotonin receptor modulation. This aligns with findings that similar compounds exhibit efficacy in treating depression .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which are key factors in conditions like Alzheimer's disease.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Research Findings and Case Studies
Comparaison Avec Des Composés Similaires
Alkyl Substituent Variations
Key Observations :
- Longer alkyl chains (e.g., sec-butyl) may reduce solubility in aqueous media but improve blood-brain barrier penetration.
Aromatic Substituent Variations
Key Observations :
Heterocyclic and Functionalized Analogs
Key Observations :
- Introduction of heterocycles (e.g., pyrazole) or polar groups (e.g., hydroxyl, amide) modulates electronic properties and solubility.
- The target compound’s lack of polar groups may limit aqueous solubility but favor lipid-rich environments.
Méthodes De Préparation
Reductive Amination of 4-Methoxyphenylacetone with Butan-2-ylamine
One prevalent approach begins with 4-methoxyphenylacetone as the ketone precursor. This compound undergoes reductive amination with butan-2-ylamine in the presence of a reducing agent such as sodium borohydride (NaBH4). The process is as follows:
- Step 1: Formation of an imine intermediate by reacting 4-methoxyphenylacetone with butan-2-ylamine.
- Step 2: Reduction of the imine intermediate with NaBH4 to yield (Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine.
This method offers mild reaction conditions and good yields, with the advantage of simplicity and scalability.
Chiral Resolution via Condensation and Catalytic Hydrogenation
For obtaining optically pure amines, a more sophisticated method involves:
- Condensation of 4-methoxyacetophenone with a chiral amine such as (S)-(-)-α-methylbenzylamine to form an imine derivative.
- Catalytic hydrogenation of the imine using palladium on carbon (Pd/C) under hydrogen atmosphere to reduce the imine to the corresponding amine.
- Subsequent salt formation with p-toluenesulfonic acid to isolate the chiral amine as a crystalline solid.
This process avoids the use of hazardous reagents like n-butyllithium or lithium hexamethyldisilazide (LiHMDS), making it safer and more suitable for commercial scale production.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Imine formation | 4-methoxyacetophenone + (S)-(-)-α-methylbenzylamine, reflux in toluene with p-toluenesulfonic acid, Dean-Stark trap for 10-12 h | (S)-(-)-l-(4-Methoxyphenyl)-ethylidene-(l-phenylethyl)amine | ~85 | Water removed azeotropically |
| Catalytic hydrogenation | Pd/C (10%), H2 atmosphere, 35-40°C, 10-12 h | (S,S)-(-)-l-(4-Methoxyphenyl)ethyl-(l-phenylethyl)amine PTSA salt | ~80 | Crystalline salt isolated |
| Reductive amination | 4-methoxyphenylacetone + butan-2-ylamine, NaBH4 | This compound | Variable | Simple, mild conditions, scalable |
Alternative Synthetic Routes and Catalytic Systems
- Asymmetric Hydroboration-Amination: Rhodium complexes with chiral ligands catalyze the hydroboration of 4-methoxyvinylbenzene followed by amination to yield optically pure amines with high enantiomeric excess (~98%).
- Enzymatic Resolution: Lipase B catalyzed resolution of racemic amines to enrich the (S)-enantiomer, although limited by lower optical purity (~78%) and unsuitability for large-scale production.
- Alkylation of Chiral Oxazolidinones: Using lithium salts of chiral oxazolidinones and methyl iodide alkylation to build the chiral center before conversion to the free amine.
Mechanistic Insights and Challenges
- The reductive amination mechanism involves nucleophilic attack of the amine on the ketone carbonyl to form an imine intermediate, which is subsequently reduced to the amine.
- Control of stereochemistry is critical; methods employing chiral auxiliaries or catalysts are preferred for pharmaceutical applications.
- Avoidance of hazardous reagents and expensive catalysts is a priority for industrial synthesis.
Summary Table of Preparation Methods
Q & A
Basic Questions
Q. What are the established synthetic methodologies for (Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine, and how do reaction parameters influence the outcome?
- Answer: Two primary methods are utilized:
- Nucleophilic substitution : Reacting 4-methoxyphenethyl chloride with butan-2-amine under basic conditions (e.g., K₂CO₃ in toluene, 60–80°C for 12–24 hours) yields 65–75% after purification. Base strength and solvent polarity critically affect reaction efficiency .
- Reductive amination : Using 4-(4-methoxyphenyl)butan-2-one with ammonium acetate and NaBH₄ in methanol achieves 50–60% yield. Temperature control minimizes N-alkylated byproducts .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms the methoxyphenyl (δ 3.7 ppm for OCH₃) and amine groups (δ 2.5–3.5 ppm for -CH₂-NH-).
- HPLC-UV : Purity >95% at λ = 280 nm.
- HRMS : Molecular ion at m/z 207.1625 (calculated for C₁₃H₂₁NO) .
Q. What are the recommended storage protocols to prevent degradation?
- Answer: Store under argon at -20°C in amber vials to avoid oxidation. For aqueous solutions, use citrate buffer (pH 4.5) and prepare fresh weekly to prevent hydrolysis .
Advanced Research Questions
Q. How should researchers design structure-activity relationship (SAR) studies to optimize pharmacological profiles?
- Answer:
- Structural modifications : Vary methoxy group position (para to meta), alkyl chain length, and amine substitution. For example, 3,4-dimethoxyphenyl analogs show 3-fold higher serotonin receptor affinity .
- Assays : Radioligand binding (5-HT₁A, α₂-adrenergic receptors) and functional cAMP modulation.
- Computational support : Molecular dynamics simulations (100 ns trajectories) predict binding stability .
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?
- Answer:
- Tiered testing :
Ex vivo microdialysis : Confirm target engagement in brain slices.
BBB penetration : Quantify via LC-MS/MS after intravenous dosing.
PK/PD modeling : Correlate plasma/brain levels with behavioral outcomes (e.g., elevated plus maze) .
- Metabolite profiling : UHPLC-QTOF identifies active/inactive derivatives .
Q. What computational tools predict metabolic pathways?
- Answer:
- CYP450 docking : AutoDock Vina simulates oxidation sites (e.g., benzylic carbon).
- MetaSite software : Predicts Phase I/II metabolites (e.g., sulfation, N-acetylation).
- Validation : In vitro hepatocyte incubation with UPLC-Orbitrap analysis .
Q. How can emerging spectroscopic methods detect trace impurities?
- Answer:
- Cryoprobe-assisted ¹⁹F NMR : Detects fluorinated impurities at 0.01%.
- 2D DOSY NMR : Identifies oligomeric byproducts.
- ICP-MS : Quantifies residual metal catalysts (e.g., Pd < 5 ppm) .
Q. What troubleshooting approaches address low yields in nucleophilic substitution?
- Answer:
- Enhance nucleophilicity : Use DMF as solvent or phase-transfer catalysts (tetrabutylammonium bromide).
- Monitor progress : TLC every 2 hours (silica gel, ethyl acetate:hexane 1:1, Rf 0.45) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
